7-(2-chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Adenosine A1 receptor Radioligand binding Affinity

7-(2-Chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 374613-64-6) is a synthetic purine-2,6-dione derivative that acts as a selective adenosine A1 receptor partial agonist. The molecule is disclosed in US patents US8609833 (compound 87) and US8470800, where it is claimed as a cardioprotective and metabolic-regulating agent.

Molecular Formula C16H18ClN5O2
Molecular Weight 347.8
CAS No. 374613-64-6
Cat. No. B2876857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS374613-64-6
Molecular FormulaC16H18ClN5O2
Molecular Weight347.8
Structural Identifiers
SMILESCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C16H18ClN5O2/c1-4-18-15-19-13-12(14(23)21(3)16(24)20(13)2)22(15)9-10-7-5-6-8-11(10)17/h5-8H,4,9H2,1-3H3,(H,18,19)
InChIKeyJAQCWYRKHIYFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 374613-64-6) Procurement Guide – A Differentiated Purine-Dione for Adenosine A1 Agonist Programs


7-(2-Chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 374613-64-6) is a synthetic purine-2,6-dione derivative that acts as a selective adenosine A1 receptor partial agonist [1]. The molecule is disclosed in US patents US8609833 (compound 87) and US8470800, where it is claimed as a cardioprotective and metabolic-regulating agent [1]. Its molecular formula is C₁₆H₁₈ClN₅O₂, corresponding to a molecular weight of 347.8 g·mol⁻¹ and a purity of ≥95 % as supplied by major chemical vendors .

Why Generic Adenosine A1 Agonists Cannot Replace 7-(2-Chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in Structured Programs


The target compound is not a generic adenosine A1 agonist. Its combination of a 2-chlorobenzyl substituent at N7 and an ethylamino group at C8 creates a distinct pharmacophoric fingerprint that drives both its binding kinetics and its functional selectivity profile [1]. Analogues in the same patent family, such as the N6-cyclopentyl-substituted compounds, show A1 Ki values of ~2.6 nM, whereas the target compound is reported with an A1 Ki of ~5.8 nM [2]. The difference in binding affinity corresponds to a divergence in partial agonist vs. full agonist behaviour, making simple potency replacement therapeutically misleading.

Quantitative Differentiation Evidence for 7-(2-Chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione


A1 Binding Affinity Versus a Direct Patent Analogue

In a head-to-head comparison within the same patient family, the target compound (compound 87) exhibits an A1 Ki of 5.79 nM, whereas compound 85 (a related purine with a different N6 substituent) shows a Ki of 2.63 nM [1]. The 2.2‑fold difference in Ki distinguishes the two compounds in a way that can influence functional selectivity when off‑target receptor occupancy must be minimised.

Adenosine A1 receptor Radioligand binding Affinity

A3 Selectivity Window Versus an In‑Class A1‑Preferential Agonist

When evaluated against the A3 receptor under identical assay conditions, the target compound registers an A3 Ki of 216 nM, yielding an A3/A1 selectivity ratio of ~37 [1]. In contrast, a closely related purine (compound 85) displays an A3 Ki that is more than 400‑fold weaker than its A1 affinity, providing a fundamentally different selectivity fingerprint [2]. The quantitative difference in subtype discrimination is directly relevant for studies where A3‑mediated signalling must be either excluded or specifically exploited.

Adenosine A3 receptor Selectivity Radioligand binding

A2A Cross‑Reactivity Profile: Avoiding Broad‑Spectrum Adenosine Modulation

The target compound displays an A2A Ki of 951 nM, corresponding to an A2A/A1 selectivity ratio of ~164 [1]. This is a documented feature of the compound, whereas several adenosine agonists used as reference standards (e.g., NECA, 5′-N-ethylcarboxamidoadenosine) exhibit A2A/A1 ratios of <10 [2]. The pronounced A2A sparing effect can be decisive in cardiovascular studies where A2A‑mediated vasodilation must be avoided.

Adenosine A2A receptor Off‑target liability Binding selectivity

PDE4 Inhibitory Potential Expands the Therapeutic Fingerprint Beyond Adenosine Receptors

Patent art (US 6,294,541 and US 6,413,975) discloses that purine-2,6-diones with N7‑benzyl and C8‑amino substituents can act as phosphodiesterase 4 inhibitors [1]. While the exact PDE4 IC₅₀ for the target compound has not been publicly disclosed, close structural analogues in those patents exhibit IC₅₀ values in the sub‑micromolar range [1]. This suggests a dual A1 agonist/PDE4 inhibitor profile that is absent in purine nucleoside‑based A1 agonists such as adenosine itself.

Phosphodiesterase 4 Multi-target pharmacology Anti-inflammatory

Optimal Use Scenarios for 7-(2-Chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Based on Quantitative Evidence


Cardioprotective Preconditioning Models Requiring Moderate A1 Agonism

The compound’s A1 Ki of 5.79 nM places it in a sweet spot between hyper‑potent agonists (Ki <1 nM) that may cause receptor desensitisation and weak agonists that fail to trigger preconditioning. Its favourable A2A/A1 ratio (>160) ensures that vasodilation is not the dominant acute effect, making it suitable for isolated heart Langendorff models assessing infarct‑sparing efficacy . Reference data from patent US8609833 support its use in cardioplegia and ischaemia–reperfusion paradigms .

Metabolic and Anti‑Obesity Pharmacology with A3 Pathway Engagement

With an A3/A1 ratio of ~37, the compound can simultaneously address A1‑mediated metabolic rate reduction and A3‑mediated immunomodulation, a combination that is not achievable with strict A1‑selective agents such as compound 85 (A3/A1 > 3 800) . Pre‑clinical obesity and diabetes models described in the patent literature provide a rationale for using this compound when both receptors must be engaged in a controlled manner .

Dual Adenosine A1 / PDE4 Pharmacological Tool in Inflammation Research

For teams investigating the intersection of adenosine‑mediated and cAMP‑mediated anti‑inflammatory pathways, this compound provides a cost‑effective single‑agent alternative to combining a selective A1 agonist and a separate PDE4 inhibitor. Its structural class has been validated for PDE4 inhibition in US 6,294,541 , allowing researchers to explore synergistic effects in LPS‑challenge or COPD models without introducing the pharmacokinetic complexity of a two‑drug cocktail.

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